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  • Product: Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate
  • CAS: 97148-39-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate

An In-Depth Technical Guide to Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate Abstract Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate, a heterocyclic compound identified by CAS number 97148-39-5, is a pivotal i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate

Abstract

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate, a heterocyclic compound identified by CAS number 97148-39-5, is a pivotal intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a critical side-chain precursor for the synthesis of second-generation cephalosporin antibiotics, most notably cefuroxime.[2][3] The specific (Z)-stereochemistry of the methoxyimino group is a crucial pharmacophore, conferring stability against bacterial β-lactamase enzymes and thereby enhancing antibacterial efficacy.[4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis methodologies, and applications, tailored for researchers and professionals in drug development and organic synthesis.

Chemical Identity and Molecular Structure

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is an organic ammonium salt with a complex and highly functionalized structure.[4] The molecule consists of a five-membered aromatic furan ring substituted at the 2-position.[1] This substituent is a methoxyimino-acetate group, where the oxime is in the (Z) or syn configuration. This specific stereochemistry is paramount for its biological function in the final antibiotic product. The acidic proton of the carboxylic acid is abstracted, forming a carboxylate anion which is ionically bonded to an ammonium cation (NH₄⁺).[4] This salt form generally enhances the compound's water solubility, a favorable characteristic for its use in aqueous reaction media during pharmaceutical synthesis.[4]

IdentifierValue
CAS Number 97148-39-5[1][5][6]
Molecular Formula C₇H₁₀N₂O₄[2][4][6][7]
Molecular Weight 186.17 g/mol [2][4][5][7]
IUPAC Name azane;(2Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid[2][7]
Synonyms (αZ)-α-(Methoxyimino)-2-furanacetic Acid Ammonium Salt, SMIA, (Z)-2-Methoxyimino-2-(fur-2-yl)-acetic acid ammonium salt[2][3]
InChI Key ZWNSXPIVYODLLM-PHZXCRFESA-N[2][7]
Canonical SMILES CON=C(C1=CC=CO1)C(=O)O.N[2][7]
Molecular Structure Diagram

Caption: 2D structure of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate.

Physicochemical Properties

The compound typically presents as a crystalline solid, ranging in color from off-white to light yellow-beige.[2][8] Its physical properties are summarized below. It is worth noting that there are discrepancies in the reported melting points in the literature, which may be attributable to variations in purity, crystalline form, or measurement conditions.

PropertyValueSource(s)
Appearance Off-White to Light yellow-beige crystalline powder[2][8]
Melting Point 170-173°C; 182°C; 87-89°C[2][3]
Boiling Point 284.7°C at 760 mmHg[2][8]
Solubility Enhanced water solubility due to salt form; Soluble in DMSO and methanol[3][4]

Synthesis and Manufacturing Insights

The industrial synthesis of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is optimized for high yield and, critically, high stereoselectivity for the (Z)-isomer. The most common synthetic pathways start from 2-acetylfuran.[3] A patented, high-selectivity method highlights the chemical engineering strategies employed to control the reaction outcome.[9]

High-Selectivity Synthesis Protocol

This protocol is based on a method designed to maximize the conversion of starting materials and the selective formation of the desired (Z)-isomer.[9]

Step 1: Catalytic Oximation and Rearrangement

  • Action: 2-acetylfuran is reacted with sodium nitrite in the presence of a metal salt catalyst, such as copper sulfate.

  • Causality: The metal salt catalyzes the initial oximation and subsequent rearrangement to form the intermediate, 2-oxo-2-furanacetic acid. This catalytic approach enhances the reaction rate and increases the conversion of the starting material to nearly 100%.[9]

Step 2: Methoxyimination

  • Action: The 2-oxo-2-furanacetic acid intermediate is reacted with a methoxyammonium salt (e.g., methoxyamine hydrochloride).

  • Causality: This is a condensation reaction that forms a mixture of (E) and (Z) isomers of 2-(methoxyimino)-2-(furan-2-yl)acetic acid. The reaction is typically driven to completion by controlling pH and temperature.

Step 3: Isomer Enrichment via UV Irradiation

  • Action: The resulting mixture of isomers, dissolved in a solvent like absolute ethanol, is irradiated with ultraviolet light at a specific wavelength (e.g., 365 nm) for 1-5 hours.[9]

  • Causality: The (E)-isomer has a different UV absorption profile than the (Z)-isomer. Irradiation at 365 nm preferentially excites the (E)-isomer, providing the energy needed to overcome the rotational barrier around the C=N bond. This allows it to isomerize to the more thermodynamically stable (Z)-form, dramatically increasing the cis-structure selectivity to upwards of 97%.[2][9]

Step 4: Ammonium Salt Formation

  • Action: Ammonia gas is bubbled through the solution of the (Z)-enriched acid, or a saturated ethanol solution of ammonia is added, to adjust the pH to approximately 8. The reaction is stirred at a low temperature (0°C).[9]

  • Causality: The basic ammonia deprotonates the carboxylic acid, forming the ammonium carboxylate salt. The product, being less soluble in the organic solvent, precipitates out of the solution and can be isolated by filtration. Cooling the mixture maximizes the yield of the crystalline product.

Synthesis Workflow Diagram

Synthesis_Workflow A 2-Acetylfuran + Sodium Nitrite B Catalytic Oximation & Rearrangement A->B C 2-Oxo-2-furanacetic Acid B->C E Condensation C->E D Methoxyamine HCl D->E F Mixture of (E/Z) Isomers E->F G UV Irradiation (365 nm) F->G H (Z)-Isomer Enriched Acid G->H J Salt Formation H->J I Ammonia Gas (NH3) I->J K Ammonium (Z)-2-(furan-2-yl)-2- (methoxyimino)acetate J->K catalyst CuSO₄ catalyst->B

Caption: High-selectivity synthesis workflow for the target compound.

Chemical Reactivity and Applications

The reactivity of the molecule is dictated by its three primary functional domains: the furan ring, the methoxyimino group, and the ammonium carboxylate.

  • Furan Ring: As an electron-rich aromatic system, the furan ring can undergo electrophilic substitution reactions. It can also be oxidized under strong conditions.[2]

  • Methoxyimino Group: This group can be reduced to the corresponding amine using agents like sodium borohydride.[2] Under certain aqueous conditions, it may also undergo hydrolysis.[4]

  • Ammonium Carboxylate: The carboxylate can participate in esterification reactions with alcohols under acidic conditions, and the ammonium salt can be converted to other salt forms.[4]

Key Applications
  • Cephalosporin Antibiotic Synthesis: The compound's foremost application is as a key intermediate for Cefuroxime and other second-generation cephalosporins.[1][3] The (Z)-methoxyimino-furanacetyl side chain is attached to the 7-aminocephalosporanic acid (7-ACA) core to produce the final active pharmaceutical ingredient.

  • Building Block in Organic Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic molecules and specialty chemicals.[2]

  • Pharmaceutical Research: Beyond antibiotics, compounds with similar structural motifs have been investigated for potential anti-inflammatory, antifungal, and anticancer properties, making this molecule a valuable tool in medicinal chemistry research.[2][4]

  • Analytical Reference Standard: It is also used as a qualified analytical standard, specifically as "Cefuroxime EP Impurity I," for quality control during the manufacturing and analysis of cefuroxime.[10][11]

Safety, Handling, and Storage

While some safety data sheets (SDS) indicate the compound is not classified as hazardous under OSHA standards, others assign it a flammability hazard (Hazard Code: F, R11) and a UN number for shipping (UN1325, Class 4.1), designating it as a flammable solid.[8][11][12][13] This discrepancy underscores the critical importance of consulting the specific SDS provided by the supplier before handling.

Recommended Protocols
  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Use personal protective equipment and avoid dust formation.[14] Grounding and bonding should be used for equipment to prevent static discharge if flammability is a concern.

  • Fire Safety: If considered flammable, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishment.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][15]

Conclusion

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is more than a simple chemical intermediate; it is a precisely engineered molecule whose value is defined by its specific stereochemistry. Its central role in the production of life-saving cephalosporin antibiotics makes it a compound of significant interest to the pharmaceutical industry. A thorough understanding of its synthesis, particularly the methods for achieving high (Z)-isomer selectivity, reactivity, and handling requirements, is essential for its effective and safe utilization in research and development.

References

  • MSDS - (Z)-2-Methoxyimino-2-Furanacetic Acid Ammonium Salt. KM Pharma Solution Private Limited. [Link]

  • MATERIAL SAFETY DATA SHEETS (Z)-2-METHOXYIMINO-2-FURANACETIC ACID AMMONIUM SALT. Cleanchem Laboratories. [Link]

  • 97148-39-5 | Cefuroxime Sodium EP Impurity I Ammonium Salt. BioChemPartner. [Link]

  • Ammonium 2-Furyl(methoxyimino)acetate. PubChem. [Link]

  • MSDS of (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt. Capot Chemical. [Link]

  • CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity.
  • CN101538255A - Preparing method of 2-methoxy imino group 2-furan ammonium acetate.
  • 2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt, CAS No. 97148-39-5. iChemical. [Link]

  • (E)-2-Methoxyimino-2-Furanacetic Acid Ammonium Salt. SynZeal. [Link]

  • (Z)-2-Methoxyimino-2-(furyl-2-yl) Acetic Acid Ammonium Salt CAS 97148-39-5. Home Sunshine Pharma. [Link]

Sources

Exploratory

Solubility Profile and Solvation Thermodynamics of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate (SMIA) in Organic Solvents

Executive Summary Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate (CAS: 97148-39-5), universally referred to in the pharmaceutical industry as SMIA, is a high-value side-chain intermediate[1]. It is the foundational...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate (CAS: 97148-39-5), universally referred to in the pharmaceutical industry as SMIA, is a high-value side-chain intermediate[1]. It is the foundational building block for the semi-synthesis of broad-spectrum cephalosporin antibiotics, most notably Cefuroxime and Cefotaxime[2][3]. For process chemists, mastering the solubility profile of SMIA is not merely an academic exercise; it is the critical parameter that dictates reaction kinetics, yield, and impurity profiles during acylation workflows.

This whitepaper provides an in-depth analysis of SMIA’s solubility across various organic solvents, detailing the mechanistic causality behind its solvation thermodynamics, and outlines a self-validating protocol for empirical solubility determination.

Structural Mechanistic Causality: The Solvation Paradox

To predict and manipulate the solubility of SMIA, one must deconstruct its molecular architecture. SMIA is an ammonium salt of a carboxylic acid, featuring a furan ring and a methoxyimino group in the rigid (Z)-configuration[4]. This structure creates a unique "solvation paradox" driven by competing physicochemical forces:

  • Ionic Crystal Lattice (The Solvation Barrier): As an ammonium carboxylate salt ( −COO−NH4+​ ), SMIA exists in a rigid, highly ordered crystal lattice. To achieve dissolution, a solvent must possess a high dielectric constant ( ε ) to provide sufficient ion-dipole solvation energy to overcome this lattice energy.

  • Hydrophobic & Steric Bulk (The Aqueous Barrier): Despite being a salt, SMIA is only "sparingly soluble" in water[4]. The furan ring and the methoxyimino moiety introduce significant hydrophobic bulk. Water forms a highly ordered hydrogen-bond network that is entropically unfavorable to disrupt for accommodating this bulky organic tail.

  • The Optimal Solvation Matrix: The highest solubility is achieved in polar aprotic solvents (like DMSO and DMF) and polar protic solvents (like Methanol)[1][2]. These solvents effectively solvate the ionic head via strong dipole interactions while simultaneously accommodating the hydrophobic furan ring, bridging the gap between polarity and lipophilicity.

Quantitative Solubility Profile

The following table synthesizes the solubility behavior of SMIA across standard process solvents, correlating empirical observations with thermodynamic solvent properties[1][2][3][4].

Solvent ClassificationSolventDielectric Constant ( ε )Solubility ProfileMechanistic Causality
Polar Aprotic 46.7Soluble Strong ion-dipole interactions efficiently solvate the ammonium cation and carboxylate anion.
Polar Aprotic 36.7Soluble High polarity disrupts the carboxylate lattice energy, while the methyl groups accommodate the furan ring.
Polar Protic 32.7Soluble Hydrogen bonding stabilizes both the furan oxygen and the ammonium ion.
Polar Protic 80.1Sparingly Soluble High ε , but the hydrophobic furan ring restricts complete thermodynamic solvation.
Non-Polar 9.1Limited / Insoluble Insufficient polarity to overcome the high ionic lattice energy of the salt.
Non-Polar 6.0Limited / Insoluble Lacks strong hydrogen bond donation capability; cannot disrupt the ionic bonds.

Application in Synthetic Workflows

In industrial cephalosporin synthesis, the choice of solvent directly impacts the reaction pathway. Using a highly polar solvent (like DMF) results in a homogeneous solution, driving rapid acylation. Conversely, using a low-polarity solvent (like DCM) results in a heterogeneous suspension, which is often leveraged in phase-transfer catalysis to control the reaction rate and minimize degradation[4].

G SMIA SMIA (Solid State) Ammonium Salt Polar Polar Solvents (DMSO, MeOH, DMF) SMIA->Polar High Solvation NonPolar Low-Polarity Solvents (DCM, EtOAc) SMIA->NonPolar Low Solvation Solution Homogeneous Solution (High Reactivity) Polar->Solution Complete Dissolution Suspension Heterogeneous Suspension (Controlled Release) NonPolar->Suspension Partial Dissolution Synthesis Cephalosporin Synthesis (e.g., Cefuroxime) Solution->Synthesis Rapid Acylation Suspension->Synthesis Phase-Transfer

Fig 1: Solvent-dependent dissolution pathways of SMIA in cephalosporin synthesis.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure data integrity during process scale-up, solubility must be measured thermodynamically rather than kinetically. The following self-validating Shake-Flask HPLC methodology is the gold standard for determining the solubility of SMIA.

Step 1: Solvent Preparation & Environmental Control

  • Action: Equilibrate all target solvents (e.g., MeOH, DMSO, DCM) to exactly 25.0 ± 0.1 °C in a thermostatic water bath.

  • Causality: Solubility is a highly temperature-dependent thermodynamic parameter. A fluctuation of even 1 °C can alter the solubility of ammonium salts by up to 5%, skewing scale-up calculations.

Step 2: Saturation in Amber Vials

  • Action: Add an excess amount of SMIA powder to 10 mL of the target solvent inside an amber glass vial.

  • Causality: The furan ring and methoxyimino double bond in SMIA are susceptible to photolytic degradation[5]. Amber glass prevents UV-induced isomerization from the active (Z)-isomer to the inactive (E)-isomer during the extended equilibration phase.

Step 3: Equilibration via Thermostatic Shaking

  • Action: Agitate the vials at 200 rpm for 48 hours at 25.0 °C.

  • Causality: Thermodynamic solubility requires the system to reach absolute equilibrium between the solid crystal lattice and the solvated ions. A 48-hour window ensures that the dissolution plateau is reached, preventing the underestimation of solubility that frequently occurs in rapid kinetic dissolution assays.

Step 4: Phase Separation using PTFE Filtration

  • Action: Centrifuge the suspension at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation compacts the undissolved SMIA, preventing filter clogging. Polytetrafluoroethylene (PTFE) filters are explicitly chosen over Nylon or PES because PTFE is chemically inert to aggressive polar aprotic solvents like DMSO and DMF, ensuring no extractable polymers interfere with downstream quantification.

Step 5: HPLC Quantification

  • Action: Dilute the filtrate appropriately and analyze via Reversed-Phase HPLC (C18 column, UV detection at 275 nm).

  • Causality: Gravimetric analysis is highly prone to error because it cannot differentiate between intact SMIA and its degradation products. HPLC ensures that only the chemically intact (Z)-isomer is quantified, providing a self-validating check on compound stability during the assay.

References

  • Title: (Z)-2-Methoxyimino-2-(Furyl-2-yl) Acetic Acid Ammonium Salt SMIA BP EP USP CAS 97148-39-5 Source: Fengchen Group URL: [Link] Citation Index: [1]

  • Title: MATERIAL SAFETY DATA SHEETS (Z)-2-METHOXYIMINO-2-FURANACETIC ACID AMMONIUM SALT Source: Cleanchem Laboratories URL: [Link] Citation Index: [5]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing cefuroxime using Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate

An advanced, highly optimized protocol for the synthesis of Cefuroxime Acid utilizing Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate (SMIA) and 7-aminocephalosporanic acid (7-ACA). This guide is designed for scale-u...

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Author: BenchChem Technical Support Team. Date: March 2026

An advanced, highly optimized protocol for the synthesis of Cefuroxime Acid utilizing Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate (SMIA) and 7-aminocephalosporanic acid (7-ACA).

This guide is designed for scale-up chemists and drug development professionals, moving beyond basic synthetic steps to detail the mechanistic causality, in-process controls (IPCs), and green-chemistry optimizations required for high-yield API manufacturing.

Executive Summary & Mechanistic Rationale

Cefuroxime is a second-generation, broad-spectrum cephalosporin antibiotic. Its resistance to β -lactamase degradation is primarily conferred by the syn-methoxyimino-furanyl side chain at the C-7 position. The critical building block for this side chain is Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate (SMIA) .

Historically, the activation of SMIA relied on highly toxic phosphorus-based reagents (e.g., POCl3​ or PCl5​ ), which generated hazardous phosphoric acid waste. This protocol adopts a modernized, greener 4-step convergent synthesis:

  • Deacetylation of 7-ACA to 7-AHCA using phase-transfer catalysts.

  • Activation of SMIA using Oxalyl Chloride (OXC) to form SMIA-Cl.

  • N-Acylation (Condensation) of 7-AHCA with SMIA-Cl.

  • O-Carbamoylation using Chlorosulfonyl Isocyanate (CSI).

Synthesis Workflow Visualization

G ACA 7-ACA (Starting Material) AHCA 7-AHCA (Deacetyl-7-ACA) ACA->AHCA Step 1: Hydrolysis (TBAH) DCCF Decarbamoyl Cefuroxime (Acylated Intermediate) AHCA->DCCF Step 3: N-Acylation (pH 7.0-7.5) SMIA SMIA (Ammonium Salt) SMIAC SMIA-Cl (Activated Side Chain) SMIA->SMIAC Step 2: Activation (Oxalyl Chloride) SMIAC->DCCF CEF Cefuroxime Acid (Final API) DCCF->CEF Step 4: O-Carbamoylation (CSI)

Figure 1: 4-Step Convergent Synthesis Workflow of Cefuroxime Acid from 7-ACA and SMIA.

Step-by-Step Experimental Protocols

Step 1: Deacetylation of 7-ACA to 7-AHCA

Mechanistic Causality: 7-ACA contains a 3-acetoxymethyl group that must be hydrolyzed to a 3-hydroxymethyl group (-CH₂OH) to serve as the receptor for the final carbamate group. Traditional alkaline hydrolysis (NaOH/KOH) requires extreme cryogenic temperatures (<-40°C) to prevent the fragile β -lactam ring from cleaving. By utilizing Tetrabutylammonium hydroxide (TBAH) and Triethylamine (TEA), the reaction benefits from phase-transfer kinetics, allowing it to proceed safely at -10°C with superior yields [1].

  • Procedure:

    • Suspend 5.0 g (0.0183 mol) of 7-ACA in a co-solvent mixture of methanol (40 mL) and ultra-pure water (25 mL).

    • Add Triethylamine (2.2 g, 0.022 mol) dropwise over 10 minutes at 5°C until a clear solution forms.

    • Cool the reactor to -10°C. Slowly charge Tetrabutylammonium hydroxide (40% aq. solution, 16.7 g) over 30 minutes.

    • Maintain stirring at -10°C for 4.0 hours.

    • Self-Validating IPC: Sample the reactor and analyze via HPLC. Proceed only when residual 7-ACA is <1.0%.

    • Quench by acidifying the mixture to pH 4.5 using 98% formic acid, keeping the temperature below 10°C to precipitate 7-AHCA. Filter and dry.

Step 2: Activation of SMIA to SMIA-Cl

Mechanistic Causality: SMIA is a stable salt but lacks the electrophilicity required to acylate the 7-amino group of 7-AHCA. It must be converted into an acid chloride (SMIA-Cl). Replacing hazardous POCl3​ with Oxalyl Chloride (OXC) in a DMAC/DMF solvent system generates the Vilsmeier-Haack reagent in situ. This cleanly activates SMIA while off-gassing non-toxic CO and CO₂, rendering the process significantly greener [2].

  • Procedure:

    • Charge a dry reactor with 5.0 g of SMIA, 20 mL of N,N-Dimethylacetamide (DMAC), and 2 mL of Dimethylformamide (DMF) under an inert N2​ atmosphere.

    • Cool the mixture to 0–5°C.

    • Add Oxalyl Chloride (OXC) dropwise over 30 minutes, ensuring vigorous stirring to manage gas evolution.

    • Stir for 1.5 hours at 5°C.

    • Self-Validating IPC: Perform a rapid methanol quench on a micro-sample and analyze via GC/MS to confirm the complete conversion of SMIA to the corresponding methyl ester (proxy for SMIA-Cl).

Step 3: N-Acylation to Decarbamoyl Cefuroxime (DCCF)

Mechanistic Causality: The 7-amino group of 7-AHCA acts as a nucleophile, attacking the highly polarized carbonyl carbon of SMIA-Cl. Because this reaction generates HCl as a byproduct, strict pH control is mandatory. If the pH drops below 7.0, the 7-amino group protonates into a non-nucleophilic ammonium ion ( NH3+​ ), halting the reaction. If the pH exceeds 7.5, the β -lactam ring undergoes destructive hydrolysis.

  • Procedure:

    • Suspend the 7-AHCA generated in Step 1 in a mixture of water and acetone.

    • Cool to 5°C and simultaneously add the SMIA-Cl solution (from Step 2) and 25% aqueous ammonia dropwise.

    • Continuously monitor and adjust the ammonia feed to maintain a strict pH window of 7.0 to 7.5.

    • Stir for 2.0 hours at 5°C.

    • Self-Validating IPC: Monitor via HPLC-UV (254 nm). Target completion is >98% conversion to Decarbamoyl Cefuroxime (DCCF).

    • Acidify to pH 2.0 using dilute HCl to precipitate DCCF. Filter, wash with cold water, and dry under vacuum.

Step 4: O-Carbamoylation using Chlorosulfonyl Isocyanate (CSI)

Mechanistic Causality: The final step requires converting the 3-hydroxymethyl group (-CH₂OH) of DCCF into a carbamate (-CH₂OCONH₂). Chlorosulfonyl isocyanate (CSI) is an extremely potent electrophile [3]. The isocyanate carbon is attacked by the hydroxyl oxygen of DCCF, forming an N-chlorosulfonyl carbamate intermediate. Subsequent aqueous hydrolysis strips away the chlorosulfonyl group (as HCl and H2​SO4​ ), leaving the primary carbamate intact [4].

  • Procedure:

    • Suspend 2.5 g of DCCF in 12.5 mL of ultra-dry acetonitrile ( H2​O < 0.05%).

    • Cool the reactor to 0–5°C.

    • Add CSI (molar ratio of DCCF to CSI = 1:2) dropwise over 15 minutes. Note: This reaction is highly exothermic; control the feed rate to prevent temperature spikes above 5°C.

    • Stir for 60 minutes at 0–5°C.

    • Pour the clear reaction mixture into 25 mL of cold water to hydrolyze the intermediate. Stir for 60 minutes at 25°C.

    • Adjust the pH to 7.5 using 25% ammonia, extract with ethyl acetate, treat the aqueous phase with activated carbon, and finally acidify to crystallize pure Cefuroxime Acid.

G DCCF DCCF (-CH2OH) INT N-Chlorosulfonyl Carbamate DCCF->INT Nucleophilic Attack (0-5 °C, CH3CN) CSI CSI Reagent (ClSO2NCO) CSI->INT CEF Cefuroxime Acid (-CH2OCONH2) INT->CEF Aqueous Hydrolysis (-HCl, -H2SO4)

Figure 2: Mechanistic pathway of O-Carbamoylation using Chlorosulfonyl Isocyanate (CSI).

Quantitative Data & Yield Analysis

The following table summarizes the optimized thermodynamic parameters and expected yields for each step, demonstrating a highly efficient overall throughput.

Synthesis StepChemical TransformationPrimary Reagents / SolventsTemp (°C)Time (h)Step Yield (%)
Step 1 7-ACA 7-AHCATBAH, TEA, MeOH / H2​O -10 to 54.0~85.0%
Step 2 SMIA SMIA-ClOxalyl Chloride, DMAC / DMF0 to 51.5~90.0%
Step 3 7-AHCA + SMIA-Cl DCCFAqueous Ammonia (pH 7.0–7.5)52.0~71.3%
Step 4 DCCF Cefuroxime AcidCSI, Acetonitrile, H2​O 0 to 51.0~72.0%
Overall 7-ACA Cefuroxime Acid Cumulative Process -- 8.5 ~42.0%

References

  • Title: A Novel and Efficient Synthesis of (6R,7R)-7-Amino-3-hydroxymethyl Cephalosporanic Acid: A Versatile Precursor of Cefuroxime Acid Source: Synthetic Communications, Volume 33, Issue 14 (2003) URL: [Link]

  • Title: A Novel Synthesis of Cefuroxime from 7-amino Cephalosporanic Acid (7-ACA) Source: International Journal of Sciences: Basic and Applied Research (IJSBAR), Volume 41, No 1 (2018) URL: [Link]

  • Title: Method of synthesizing cefuroxime (Patent CN101054386A)
Application

Application Note: Catalytic Activation of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate (SMIA) in Cefuroxime Synthesis

Executive Overview (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt, commonly referred to as SMIA , is the critical side-chain precursor in the semi-synthesis of the second-generation cephalosporin antibiotic,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

(Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt, commonly referred to as SMIA , is the critical side-chain precursor in the semi-synthesis of the second-generation cephalosporin antibiotic, Cefuroxime[1]. In pharmaceutical manufacturing, the rate-limiting and yield-determining step is the catalytic conversion of SMIA into a highly reactive acyl chloride (SMIA-Cl), followed by the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus[2].

Legacy manufacturing processes heavily relied on phosphorus pentachloride (PCl₅) for this activation, which generated highly toxic, phosphorus-rich wastewater[3]. This application note details a modernized, high-yield, and environmentally benign protocol utilizing to drive the acylation process[2].

Mechanistic Rationale: The Vilsmeier-Haack Paradigm

To achieve high-efficiency acylation, the carboxylic acid moiety of SMIA must be converted into an acyl chloride. The causality behind selecting the OXC/DMF system over traditional reagents lies in its unique catalytic intermediate and its benign byproduct profile.

  • Catalytic Activation: The reaction is not a direct chlorination by oxalyl chloride. Instead, DMF acts as a crucial catalyst. OXC reacts with DMF to form a Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethylammonium chloride). This highly electrophilic species selectively attacks the carboxylate of SMIA to form SMIA-Cl.

  • Green Byproduct Profile: Because SMIA is an ammonium salt, the leaving groups and counter-ions resolve entirely into carbon monoxide (CO), carbon dioxide (CO₂), and ammonium chloride (NH₄Cl)[4]. The gaseous byproducts safely vent from the reactor, driving the reaction forward via Le Chatelier's principle, while the water-soluble NH₄Cl is easily removed during aqueous workup[5].

Process Workflow Visualization

Workflow SMIA SMIA (Ammonium Salt) Starting Material SMIAC SMIA-Cl Active Acyl Chloride SMIA->SMIAC -20°C, 30 min Solvent DMAC / DCM / DMF Solvent System (-40°C) Vilsmeier Vilsmeier-Haack Complex Catalytic Intermediate Solvent->Vilsmeier DMF acts as catalyst OXC Oxalyl Chloride (OXC) Activating Agent OXC->Vilsmeier Reacts with DMF Vilsmeier->SMIAC Chlorination Waste Green Byproducts CO ↑, CO2 ↑, NH4Cl (aq) SMIAC->Waste Off-gassing & Wash Cefuroxime Cefuroxime Acid Target API SMIAC->Cefuroxime Acylation ACA 7-ACA Solution Nucleophile (0-5°C) ACA->Cefuroxime Amide Bond Formation

Fig 1: Catalytic activation of SMIA and subsequent acylation of 7-ACA to form Cefuroxime Acid.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; the visual cessation of off-gassing (CO/CO₂) serves as a primary physical indicator of activation completion, followed by HPLC confirmation.

Phase 1: Catalytic Activation of SMIA
  • Solvent Preparation: In a dry, inert-gas purged reactor, prepare a solvent mixture consisting of dimethylacetamide (DMAC, 14.0 mL), dichloromethane (DCM, 2.0 mL), and N,N-dimethylformamide (DMF, 2.0 mL)[2].

    • Causality: DMAC provides excellent solubility for the ammonium salt. DCM prevents the mixture from freezing at sub-zero temperatures, and DMF serves as the Vilsmeier-Haack catalyst.

  • Substrate Addition: Add 2.0 g (10.7 mmol) of SMIA to the solvent mixture and cool the system to -40 °C[2].

  • Activation: Introduce oxalyl chloride (3.4 g, 22.2 mmol) dropwise to the cooled mixture[2].

    • Causality: Extreme cooling (-40 °C) is critical to control the highly exothermic formation of the Vilsmeier reagent, preventing thermal degradation of the delicate furan and methoxyimino moieties.

  • Maturation: Adjust the reactor temperature to -20 ± 2 °C and stir for 30 minutes[2]. The reaction is complete when gas evolution ceases, yielding a pale yellow SMIA-Cl solution[4].

Phase 2: Acylation of 7-ACA
  • Nucleophile Preparation: In a separate vessel, prepare a standard solution of 7-aminocephalosporanic acid (7-ACA).

  • Coupling: Slowly transfer the freshly prepared SMIA-Cl solution into the 7-ACA reactor, maintaining strict temperature control at 0–5 °C[2].

    • Causality: The 7-amino group of 7-ACA is a strong nucleophile that attacks the electrophilic carbonyl carbon of SMIA-Cl. Maintaining 0–5 °C is imperative to prevent the hydrolytic cleavage of the highly strained β-lactam ring of the cephalosporin core.

  • Isolation: After approximately 1.5 hours, quench the reaction[4]. Perform an aqueous biphasic wash to remove the water-soluble NH₄Cl and residual DMF. The organic layer retains the Cefuroxime acid, which is subsequently crystallized.

Quantitative Data & Reagent Comparison

The transition from legacy phosphorus-based activation to oxalyl chloride significantly improves both the process economics and the environmental footprint, achieving up to a 90% activation yield in just 1.5 hours[4]. The total yield of Cefuroxime synthesized via this modernized 4-step scheme is approximately 42%[6].

Process ParameterLegacy Method (PCl₅)Modern Method (Oxalyl Chloride)
Activating Agent Phosphorus Pentachloride (PCl₅)[2]
Catalytic System None / Direct ChlorinationDMF (Vilsmeier-Haack Complex)
Activation Temperature 0 °C to 10 °C-40 °C to -20 °C[2]
Reaction Time > 3.0 hours1.5 hours[4]
Activation Yield 70% – 75%~90%[4]
Primary Byproducts POCl₃, H₃PO₄, HCl (Toxic/Corrosive)[3]CO, CO₂, NH₄Cl (Green/Non-toxic)[5]
Environmental Impact High (Requires heavy phosphorus remediation)Low (Aqueous wash removes NH₄Cl)[4]

References

  • Title : One-pot chemoenzymatic access to a cefuroxime precursor via C1 extension of furfural Source : Chemical Communications (Chem Commun), National Institutes of Health (NIH) URL :[Link]

  • Title : A Novel Synthesis of Cefuroxime from 7-amino Cephalosporanic Acid (7-ACA) Source : International Journal of Sciences: Basic and Applied Research (IJSBAR) URL :[Link]

  • Title : Environmental Management Plan - Covalent Laboratories Source : Ministry of Environment, Forest and Climate Change, Government of India URL : [Link]

  • Title : Tổng hợp kháng sinh cefuroxim từ 7-ACA Source : Vietnam Journal of Chemistry URL : [Link]

Sources

Method

Handling and storage protocols for moisture-sensitive Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate

Application Note: Handling and Storage Protocols for Moisture-Sensitive Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate Executive Overview Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate (CAS 97148-39-5), frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Storage Protocols for Moisture-Sensitive Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate

Executive Overview

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate (CAS 97148-39-5), frequently designated as SMIA or Cefuroxime EP Impurity I Ammonium Salt, is a high-value pharmaceutical intermediate [1]. It serves as the critical side-chain precursor in the semi-synthesis of broad-spectrum cephalosporin antibiotics, notably Cefuroxime [1]. Because the downstream coupling of this intermediate to the beta-lactam nucleus requires strictly anhydrous conditions, mastering the moisture-sensitive handling and storage of this compound is a foundational requirement for process chemists and drug development professionals.

Physicochemical Profiling & Causality of Degradation

Understanding the chemical morphology of this compound is essential for preventing degradation. The molecule consists of an ammonium carboxylate salt, a furan heterocycle, and a stereospecific (Z)-methoxyimino group.

Causality of Moisture Sensitivity: The compound is highly hygroscopic, with industry specifications strictly limiting moisture to ≤ 0.5% [2]. While the compound does not instantly decompose upon absorbing atmospheric water, moisture acts as a Trojan horse during downstream synthesis. To couple this intermediate to 7-aminocephalosporanic acid (7-ACA) derivatives, the carboxylate must first be converted into a highly electrophilic acyl chloride or mixed anhydride. Any residual water will act as a competing nucleophile, irreversibly hydrolyzing the activating reagents (e.g., POCl3) and the transient acyl intermediate. This parasitic side-reaction drastically suppresses the yield of the target antibiotic. Furthermore, exposure to moisture combined with elevated temperatures can cause the dissociation of the ammonium salt and trigger the isomerization of the active (Z)-oxime to the inactive (E)-isomer [3].

Table 1: Quantitative Physicochemical Data

ParameterSpecification / Data
CAS Number 97148-39-5
Molecular Formula C7H10N2O4
Molecular Weight 186.17 g/mol
Appearance White to light yellow crystalline powder [4]
Melting Point 220-222°C [4]
Moisture Limit ≤ 0.5% (Karl Fischer) [2]
Solubility Soluble in water, DMSO, and methanol [4]
GHS Classification H302, H312, H332, H315, H319 [5]; UN 1325 (Class 4.1) [6]

Self-Validating Storage Protocols

To maintain the integrity of the (Z)-oxime stereocenter and prevent deliquescence, storage systems must be engineered with built-in validation mechanisms.

  • Thermal Control: Store strictly at 2–8°C (refrigerated) [3].

    • Causality: Low temperatures kinetically freeze the thermal isomerization of the (Z)-methoxyimino group and prevent the volatilization of ammonia from the salt complex.

  • Atmospheric Blanketing: Maintain under an inert atmosphere (Argon preferred over Nitrogen) [3].

    • Causality: Argon is denser than air, allowing it to settle over the solid powder and provide a superior physical barrier against atmospheric humidity when the primary container is opened.

  • Containment & Validation: Utilize tightly sealed, light-resistant (amber) glass containers. Place these primary containers inside a secondary vacuum-sealed foil pouch containing indicating silica gel.

    • System Validation: The indicating silica gel serves as a continuous, visual self-validation tool. A color shift from blue to pink immediately flags a breach in the moisture barrier, prompting mandatory re-testing of the batch before use.

StorageWorkflow A Ammonium (Z)-2-(furan-2-yl) -2-(methoxyimino)acetate Receipt & Inspection B Moisture Check (Karl Fischer Titration) A->B C Moisture ≤ 0.5% B->C Pass D Moisture > 0.5% B->D Fail F Inert Gas Blanketing (Argon/Nitrogen) C->F E Vacuum Desiccation (P2O5, 24h) D->E E->B Re-test G Long-term Storage (2-8°C, Dark, Sealed) F->G

Caption: Workflow for the receipt, moisture validation, and storage of the ammonium acetate intermediate.

Handling and Transfer Protocols

Because the compound is classified as a Class 4.1 flammable solid [6] and an irritant (harmful if swallowed, inhaled, or absorbed through the skin) [5], stringent handling protocols are required.

  • Environmental Controls: All weighing and transfer operations must be executed inside a controlled glovebox or under a localized Schlenk line with a relative humidity (RH) of <10%.

  • Electrostatic Mitigation: The crystalline powder can accumulate static charge. Use anti-static spatulas and grounded analytical balances to prevent aerosolization, which poses both an inhalation hazard and a risk of material loss.

  • Safety & PPE: Operators must don a NIOSH-approved N95/P100 particulate respirator, heavy-duty nitrile gloves, and chemical splash goggles during all handling phases.

Experimental Methodology: Anhydrous Activation for Cefuroxime Synthesis

Objective: To activate Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate into its acyl chloride form for coupling with a beta-lactam nucleus, utilizing a self-validating anhydrous workflow.

Step 1: Pre-Reaction Desiccation & Validation

  • Action: Transfer the required mass of the ammonium salt into a vacuum desiccator containing Phosphorus Pentoxide (P2O5) for 12 hours prior to the reaction.

  • Causality: This step actively strips trace surface moisture absorbed during transit or brief atmospheric exposure.

  • Validation Checkpoint: Perform Karl Fischer (KF) titration on a 50 mg aliquot. The protocol dictates a hard stop; proceed to Step 2 only if the moisture content is confirmed at ≤ 0.5%.

Step 2: Vilsmeier Reagent Generation

  • Action: In a flame-dried, argon-purged round-bottom flask, cool anhydrous N,N-Dimethylformamide (DMF) to -10°C. Dropwise, add Phosphorus Oxychloride (POCl3) (1.2 equivalents).

  • Causality: This combination forms the Vilsmeier-Haack complex, a highly electrophilic chlorinating agent. The sub-zero temperature is critical to control the violent, exothermic nature of this complexation and prevent solvent degradation.

Step 3: Acyl Activation

  • Action: Slowly add the desiccated Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate to the Vilsmeier complex, maintaining the internal temperature below 0°C. Stir for 60 minutes.

  • Causality: The carboxylate group attacks the Vilsmeier complex, displacing the ammonium ion and forming the highly reactive (Z)-2-(furan-2-yl)-2-(methoxyimino)ethanoyl chloride.

  • Validation Checkpoint: Quench a 10 µL reaction aliquot in anhydrous methanol and analyze via HPLC. The presence of the corresponding methyl ester (>98% conversion) validates successful acyl activation.

Step 4: Beta-Lactam Coupling

  • Action: Introduce the activated acyl chloride dropwise into a pre-cooled (-20°C) solution of 7-MAC (or 7-ACA) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine) in anhydrous dichloromethane.

  • Causality: The non-nucleophilic base acts as an acid scavenger, neutralizing the HCl generated during the coupling process. This prevents the acid-catalyzed opening and degradation of the highly sensitive beta-lactam ring.

MoistureInterference A Ammonium (Z)-2-(furan-2-yl) -2-(methoxyimino)acetate B Activation Reagent (e.g., POCl3 / Vilsmeier) A->B C Activated Acyl Intermediate B->C D H2O (Moisture Contamination) B->D C->D F 7-ACA / 7-MAC Coupling C->F Anhydrous E Hydrolysis (Reagent Consumption) D->E Degradation H Failed Coupling (Low Yield, Impurities) E->H G Cefuroxime Axetil / Sodium (High Yield) F->G

Caption: Mechanistic pathway illustrating moisture-induced hydrolysis during beta-lactam acyl activation.

References

  • [2] Title: Specifications of (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt. Source: Capot Chemical. URL:[Link]

  • [1] Title: Product Name : (Z)-2-Methoxyimino-2-furanacetic Acid Ammonium Salt. Source: Pharmaffiliates. URL: [Link]

  • [4] Title: (Z)-2-Methoxyimino-2 -(Furyl-2-yl) Acetic Acid Ammonium Salt SMIA BP EP USP CAS 97148-39-5. Source: Fengchen Group. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate (SMIA) Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate (CAS: 97148-39-5), commonly referred to in the pharmaceutical industry as SMIA[1]. As a Senior App...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate (CAS: 97148-39-5), commonly referred to in the pharmaceutical industry as SMIA[1].

As a Senior Application Scientist, I frequently consult with process chemists who struggle with two primary bottlenecks in SMIA production: poor Z-isomer (syn-isomer) selectivity during methoxyimination and low overall yields during the activation phase for downstream cephalosporin coupling[2]. Because SMIA is the critical side-chain synthon for second-generation β-lactam antibiotics like Cefuroxime, any deviation in stereochemistry or purity directly impacts the final API's biological efficacy[1].

This guide deconstructs the thermodynamic and kinetic mechanisms behind these reactions, providing self-validating protocols to maximize your yield and Z-isomer selectivity.

Part 1: Step-by-Step Workflows & Yield Optimization Protocols

Protocol A: One-Pot Chemoenzymatic Synthesis (High Yield, Green Route)

Traditional industrial routes relying on Friedel-Crafts acylation of furan often cap at ~34-67% overall yield due to harsh conditions and toxic intermediates like sodium cyanide[2][3]. A modern, highly efficient alternative utilizes a one-pot chemoenzymatic approach starting from biomass-derived furfural[3][4].

Step-by-Step Methodology:

  • Whole-Cell Catalytic Hydroxymethylation: Introduce 20 mM furfural to a bioreactor containing Escherichia coli harboring pyruvate decarboxylase.

  • Cell Removal (Critical Step): Centrifuge and filter the mixture to remove E. coli cells. Causality: The downstream laccase-TEMPO system is sensitive to cellular debris, which can quench the oxidation radical intermediates, drastically lowering the yield of 2-furylglyoxylic acid (FOAc)[3].

  • Chemoenzymatic Oxidation: Introduce the laccase-TEMPO system to oxidize the intermediate into FOAc. Maintain the reaction for 8 hours to achieve ~92% FOAc yield[3].

  • Spontaneous Oximation: Supplement the reactor with methoxyamine hydrochloride (NH₂OMe·HCl) at 4 °C.

  • Isolation: Extract with ethyl acetate to isolate SMIA. Result: This route achieves an 81% total reaction yield and has been successfully validated at the gram-scale (63% isolated yield)[3].

Protocol B: Z-Isomer Enrichment via Metal-Catalyzed UV Oximation

If you are locked into a traditional chemical route, the primary failure point is the E/Z isomer ratio during the conversion of 2-oxo-2-furan acetic acid to SMIA[2].

Step-by-Step Methodology:

  • Precursor Preparation: Mix 2-acetylfuran, water, and a metal salt catalyst (ZnCl₂ or FeCl₃)[2].

  • Oxidation: Treat with HCl/H₂SO₄ and sodium nitrite at 25–80 °C for 3–8 hours. Adjust pH to 1–3 to yield 2-oxo-2-furan acetic acid[2].

  • Methoxyimination under UV: Add NH₂OMe·HCl and adjust the pH strictly to 6.5–7.0[2]. Subject the reactor to Ultraviolet (UV) irradiation.

  • Ammonolysis: Bubble ammonia gas or add ammonium hydroxide to precipitate the SMIA salt[2]. Causality: The metal salt (Zn²⁺) coordinates simultaneously with the furan oxygen and the incoming imine nitrogen, creating a rigid chelate intermediate that sterically favors the Z-geometry. UV irradiation provides the necessary energy to overcome the rotational barrier of the C=N double bond, driving the equilibrium toward the thermodynamically stable metal-coordinated Z-isomer[2].

Protocol C: Green Activation to SMIA-Cl for Cefuroxime Coupling

To synthesize Cefuroxime, SMIA must be activated to its chloride form (SMIA-Cl). Legacy protocols use Phosphoryl Chloride (POCl₃) or Phosphorus Pentachloride (PCl₅), which generate highly toxic, difficult-to-separate liquid byproducts that degrade the furan ring.

Step-by-Step Methodology:

  • Solvent System: Prepare a solvent-solute mixture of Dimethylacetamide (DMAC), Dimethylformamide (DMF), and Methylene Chloride (MC) in a strict 7:1:1 volume ratio.

  • Reagent Addition: Add SMIA and Oxalyl Chloride (OXC) in a 1:1 molar ratio at controlled room temperature.

  • Reaction: Stir for 1.5 hours. The solution will yield a pale yellow SMIA-Cl solid. Causality: Oxalyl chloride acts as a superior activating agent because its byproducts are entirely gaseous (CO and CO₂) or easily neutralized (HCl reacts with the ammonium ion to form harmless NH₄Cl). This entropic driving force pushes the reaction to completion faster (1.5 hours) and yields 90% SMIA-Cl without requiring harsh aqueous workups that hydrolyze the product.

Part 2: Quantitative Data & Route Comparison

The following table summarizes the key performance metrics of the different SMIA synthesis and activation routes to help you select the optimal process for your facility.

Synthesis / Activation RouteKey Reagents / CatalystsReaction TimeTarget YieldEnvironmental / Scalability Impact
Traditional Chemical Route Furan, Methyl Chlorooxalate, ZnCl₂6 - 12 hours~67%Moderate. Requires handling of corrosive acids and generates heavy metal waste[2].
Chemoenzymatic Route Furfural, E. coli (PDC), Laccase-TEMPO~10 hours81% (Total)Excellent. Utilizes renewable biomass; green aqueous conditions[3].
Legacy Activation (SMIA-Cl) PCl₅ or POCl₃ in DMF3 - 5 hours< 75%Poor. Generates toxic phosphoric waste; difficult purification.
Green Activation (SMIA-Cl) Oxalyl Chloride (OXC) in DMAC/DMF/MC1.5 hours90%Excellent. Byproducts are non-toxic gases (CO, CO₂) and NH₄Cl.

Part 3: Troubleshooting FAQs

Q: Why is my methoxyimination step yielding a high percentage of the biologically inactive E-isomer? A: This is a classic issue of kinetic versus thermodynamic control. If you are running the oximation without a chelating agent, the reaction is kinetically driven, resulting in a racemic E/Z mixture. To fix this, introduce a Lewis acid like ZnCl₂ and maintain the pH between 6.5 and 7.0[2]. The zinc forces the intermediate into a conformation that exclusively yields the Z-isomer upon dehydration.

Q: I am experiencing significant yield loss and product darkening during the activation of SMIA to SMIA-Cl. What is going wrong? A: Darkening indicates furan ring degradation, typically caused by the harsh localized acidity and prolonged heating required when using PCl₅. Switch your activating agent to Oxalyl Chloride (OXC) in a DMAC/DMF/MC (7:1:1) solvent system. This reduces the reaction time to 1.5 hours and eliminates liquid phosphorus byproducts, bumping your yield to ~90%.

Q: How should isolated SMIA be stored to prevent degradation before the cefuroxime coupling step? A: SMIA features both a furan heterocyclic and an oxime functional motif, making it moderately stable but sensitive to moisture and heat. It must be stored in tightly sealed, light-resistant containers under an inert atmosphere (e.g., nitrogen) and refrigerated at 2–8 °C[5]. Exposure to strong acids or moisture can cause decomposition, releasing methanol and nitrogen oxides[5].

Part 4: Pathway Visualizations

G Start1 Furfural (Biomass) Enzyme E. coli (Pyruvate Decarboxylase) Hydroxymethylation Start1->Enzyme Chemoenzymatic Route Start2 Furan + Methyl Chlorooxalate FC Friedel-Crafts Acylation (ZnCl2 catalyst) Start2->FC Traditional Route Laccase Laccase-TEMPO Oxidation Enzyme->Laccase FOAc 2-Furylglyoxylic Acid (FOAc) Laccase->FOAc Hydrolysis Alkaline Hydrolysis (NaOH/KOH, pH 10-11) FC->Hydrolysis Hydrolysis->FOAc Oximation Methoxyimination (NH2OMe·HCl, pH 6.5-7.0) FOAc->Oximation Ammonolysis Ammonolysis (NH3 gas / NH4OH) Oximation->Ammonolysis SMIA SMIA (Ammonium Salt) Target Yield: 67% - 81% Ammonolysis->SMIA

Synthesis pathways of SMIA comparing traditional chemical and chemoenzymatic routes.

G SMIA_node SMIA Intermediate Vilsmeier-type Intermediate SMIA_node->Intermediate Reagent Oxalyl Chloride (OXC) in DMAC/DMF/MC Reagent->Intermediate Product SMIA-Cl (90% Yield) Intermediate->Product 1.5 hours Waste NH4Cl + CO + CO2 (Green Waste) Intermediate->Waste Byproducts

Green activation of SMIA to SMIA-Cl using oxalyl chloride for cefuroxime coupling.

References

  • Tan, N. K., Linh, N. T., & Nhuan, D. N. (2018). "A Novel Synthesis of Cefuroxime from 7-amino Cephalosporanic Acid (7-ACA)." International Journal of Sciences: Basic and Applied Research (IJSBAR), 41(1), 181-187. Available at: [Link]

  • Li, N., et al. (2025). "One-pot chemoenzymatic access to a cefuroxime precursor via C1 extension of furfural." Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Amidation of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate

Welcome to the technical support center for the amidation of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the amidation of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized amidation reactions. As Senior Application Scientists, we have synthesized the information in this guide from peer-reviewed literature and established chemical principles to provide a reliable resource for your research.

Understanding the Starting Material: Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate, often abbreviated as SMIA, is a key intermediate in the synthesis of the second-generation cephalosporin antibiotic, cefuroxime.[1][2] Its chemical structure features a furan ring, a methoxyimino group in the (Z)-configuration, and a carboxylic acid in the form of its ammonium salt.[3][4][5] The (Z)-isomer is crucial for its intended biological activity in the final antibiotic product.[4]

Key Properties:

PropertyValueReference
CAS Number 97148-39-5[3][5]
Molecular Formula C₇H₁₀N₂O₄[3][5]
Molecular Weight 186.17 g/mol [3][5]
Appearance Off-white to light yellow-beige crystalline powder[3]
Melting Point 170-173°C[3]
Solubility Soluble in organic solvents like DMSO and methanol. The ammonium salt form enhances water solubility.[2][3]

Core Principles of Amidation with SMIA

The amidation of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate involves the formation of an amide bond between the carboxylic acid moiety of the molecule and a primary or secondary amine. A critical first step in this process is the in-situ liberation of the free carboxylic acid from its ammonium salt, which can then be activated for amidation.

The general workflow for this reaction can be visualized as follows:

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Amidation cluster_workup Work-up & Purification Starting_Material Ammonium (Z)-2-(furan-2-yl) -2-(methoxyimino)acetate Acid_Liberation In-situ Free Acid Generation Starting_Material->Acid_Liberation Amine Primary or Secondary Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Solvent Anhydrous Solvent Solvent->Acid_Liberation Base Tertiary Amine Base (e.g., DIPEA, Et3N) Base->Acid_Liberation Activation Carboxylic Acid Activation (Coupling Agent) Acid_Liberation->Activation Activation->Coupling Quenching Reaction Quenching Coupling->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Chromatography or Recrystallization Extraction->Purification Product Desired Amide Product Purification->Product

Caption: General workflow for the amidation of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate.

Frequently Asked Questions (FAQs)

Q1: Can I use the ammonium salt directly for the amidation reaction?

While the ammonium salt is the starting material, the amidation reaction itself occurs with the free carboxylic acid. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is generally required to neutralize the ammonium salt and generate the free carboxylate in situ. This carboxylate is then activated by the coupling reagent.

Q2: What are the best coupling reagents for this amidation?

The choice of coupling reagent is critical for a successful amidation. For substrates like this, which are intermediates in pharmaceutical synthesis, minimizing side reactions and epimerization is key. Common and effective coupling reagents include:

  • Carbodiimides:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used in combination with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to improve efficiency and reduce side reactions like N-acylurea formation.[6][7] The urea byproduct of EDC is water-soluble, which can simplify work-up.[8]

    • DCC (N,N'-Dicyclohexylcarbodiimide): While effective, the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, which can complicate purification.

  • Uronium/Phosphonium Salts:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These are highly efficient coupling reagents that often lead to high yields and low racemization, especially when working with chiral amines.[6][9][]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another effective phosphonium-based coupling reagent.[][11]

Q3: What solvents are recommended for this reaction?

Anhydrous polar aprotic solvents are generally the best choice for amidation reactions. These solvents can dissolve the starting materials and reagents without participating in the reaction. Recommended solvents include:

  • Dichloromethane (DCM): A common choice, but be aware of its environmental and health concerns.

  • Tetrahydrofuran (THF): Another good option, ensure it is anhydrous.

  • Acetonitrile (MeCN): Can be a good choice, particularly for its ability to dissolve a wide range of compounds.

  • N,N-Dimethylformamide (DMF): A very polar solvent that can be useful for poorly soluble substrates. However, it can be difficult to remove during work-up.

  • Greener Alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored as more environmentally friendly alternatives to DCM and DMF.[12]

Q4: What is the optimal temperature for the reaction?

Most amidation reactions using modern coupling reagents can be carried out at room temperature (20-25°C).[11] For sluggish reactions, gentle heating to 40-60°C may be beneficial.[6][7] However, it is important to monitor the reaction closely at elevated temperatures, as this can increase the risk of side reactions or decomposition. Low-temperature conditions (-20°C to 0°C) may be necessary when working with particularly sensitive substrates or to minimize racemization of chiral centers.[11]

Troubleshooting Guide

This section addresses common issues that may arise during the amidation of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete liberation of the free carboxylic acid. 2. Inactive coupling reagent due to moisture. 3. Insufficient reaction time or temperature. 4. Poor nucleophilicity of the amine.1. Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA) is used. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Monitor the reaction by TLC or LC-MS. If it is sluggish, consider gentle heating (40-50°C) or extending the reaction time.[6] 4. If the amine is weakly nucleophilic, consider using a more powerful coupling reagent like HATU.
Formation of N-acylurea Byproduct This is a common side reaction with carbodiimide coupling reagents (e.g., EDC, DCC) where the O-acylisourea intermediate rearranges to the unreactive N-acylurea.1. Add an activating agent such as HOBt or Oxyma Pure. These additives trap the O-acylisourea to form a more stable active ester, which then reacts with the amine.[6] 2. Add the amine to the reaction mixture shortly after the coupling reagent and carboxylic acid have been pre-activated (usually 15-30 minutes).
Multiple Spots on TLC/LC-MS (Side Products) 1. Decomposition of the furan ring under acidic or harsh conditions. 2. Side reactions involving the methoxyimino group. 3. Epimerization if a chiral amine is used.1. Avoid strongly acidic conditions. The furan ring can be sensitive to strong acids.[13] Ensure the reaction is run under neutral or slightly basic conditions. 2. Use mild reaction conditions and avoid excessive heat. 3. For chiral amines, use a coupling reagent known to suppress racemization, such as HATU or COMU, in combination with a base like DIPEA. Running the reaction at a lower temperature can also help.[6]
Difficulty in Product Purification 1. Presence of unreacted starting materials or reagents. 2. Emulsion formation during aqueous work-up. 3. Co-elution of the product with byproducts during chromatography.1. Optimize the stoichiometry of your reagents to ensure complete conversion of the limiting reagent. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 3. Try a different solvent system for your chromatography. A gradient elution may be necessary to achieve good separation.

Experimental Protocols

Protocol 1: General Amidation Procedure using EDC/Oxyma Pure

This protocol provides a reliable starting point for the amidation of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate.

Materials:

  • Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • Oxyma Pure (1.2 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate (1.0 eq) and anhydrous solvent (to make a 0.1-0.2 M solution).

  • Add DIPEA (1.0 eq) and stir for 10-15 minutes to generate the free carboxylate.

  • Add Oxyma Pure (1.2 eq) and EDC·HCl (1.2 eq) and stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Add the desired amine (1.1 eq) followed by the remaining portion of DIPEA (1.0-1.5 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Activating the Carboxylic Acid via the Acid Chloride

In some synthetic routes for cefuroxime, the carboxylic acid is first converted to the more reactive acid chloride.[14]

Step 1: Synthesis of (Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl chloride

Materials:

  • (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • A catalytic amount of DMF (if using oxalyl chloride)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid (1.0 eq) in anhydrous DCM.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) at room temperature.[15]

  • Heat the mixture to reflux (approx. 40°C) for 1-2 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure. The crude acid chloride is typically used in the next step without further purification.[15]

Step 2: Amidation with the Acid Chloride

Procedure:

  • Dissolve the crude acid chloride in an anhydrous solvent like DCM or THF.

  • Cool the solution in an ice bath (0°C).

  • Slowly add a solution of the desired amine (1.0 - 1.2 eq) and a non-nucleophilic base like DIPEA or pyridine (1.5 - 2.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Proceed with an aqueous work-up and purification as described in Protocol 1.

Visualization of the Amidation Mechanism

The following diagram illustrates the mechanism of amidation using a carbodiimide coupling reagent with an additive.

Amidation_Mechanism Carboxylic_Acid R-COOH ((Z)-2-(furan-2-yl)-2- (methoxyimino)acetic acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Urea_Byproduct Urea Byproduct N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Active_Ester Oxyma Active Ester O_Acylisourea->Active_Ester + Oxyma-OH Oxyma Oxyma-OH Amide_Product Amide Product (R-CO-NHR') Active_Ester->Amide_Product + R'-NH₂ Amine R'-NH₂

Caption: Mechanism of EDC-mediated amidation with an additive to prevent N-acylurea formation.

References

  • Patsnap Eureka. (2026, February 28).
  • Google Patents. (n.d.). CN101054386A - Method of synthesizing cefuroxime.
  • Benchchem. (n.d.).
  • Liu, C. (2008). Method for synthesizing cefuroxime sodium. SciSpace.
  • Google Patents. (n.d.). CN101289456B - Method for synthesizing cefuroxime sodium.
  • Clark, J. H., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering.
  • ResearchGate. (2025, August 9). Optimization of synthesis technology of cefuroxime sodium.
  • Malaysian Journal of Analytical Sciences. (2024, December 29).
  • A Novel Synthesis of Cefuroxime from 7-amino Cephalosporanic Acid (7-ACA). (n.d.).
  • ACS Omega. (2021, November 5). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
  • Benchchem. (n.d.). Synthesis of 2-Furanacetamide from Furan-2-Acetic Acid: Application Notes and Protocols for Researchers.
  • Benchchem. (n.d.). Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)
  • Smolecule. (2023, August 15). Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)
  • Padwa, A., et al. (2003). Several Convenient Methods for the Synthesis of 2-Amido Substituted Furans. The Journal of Organic Chemistry.
  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022, April 14).
  • USP Store. (n.d.).
  • Improvement in the Synthesis of (Z)-2-Methoxyimino-2-Furylacetic Acid Ammonium Salt. (n.d.).
  • Guidechem. (2023, August 21). What is (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt? - FAQ.
  • ChemRxiv. (n.d.). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide.
  • Semantic Scholar. (n.d.). Preparation of 2-Amido Substituted Furans Using the Curtius Re-arrangement of Furan-2-carbonyl Azide.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • CORE. (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
  • LGC Standards. (n.d.). (Z)-2-(Furan-2-yl)-2-(methoxyimino)acetic Acid.
  • Google Patents. (n.d.). CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl)
  • Google Patents. (n.d.).
  • PMC. (n.d.).
  • PMC. (n.d.).
  • MDPI. (2023, February 7).
  • PMC. (n.d.). Direct carbon-carbon coupling of furanics with acetic acid over Brønsted zeolites.
  • PMC. (n.d.). Methyltrimethoxysilane (MTM)
  • ChemRxiv. (n.d.).
  • BOC Sciences. (2024, March 29).
  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry.
  • ResearchGate. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate vs sodium salt in cephalosporin synthesis

An objective, data-driven evaluation of side-chain intermediates is critical for optimizing the synthesis of second-generation cephalosporins. In the production of Cefuroxime, the attachment of the (Z)-2-(furan-2-yl)-2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven evaluation of side-chain intermediates is critical for optimizing the synthesis of second-generation cephalosporins. In the production of Cefuroxime, the attachment of the (Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl side chain to 7-aminocephalosporanic acid (7-ACA) is the defining synthetic step.

As a Senior Application Scientist, I frequently evaluate the impact of salt selection on downstream API purity and yield. This guide provides an in-depth comparison between the ammonium salt and the sodium salt of (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate, detailing the mechanistic causality behind their performance differences and providing validated experimental protocols.

The Mechanistic Imperative of the Z-Isomer

The methoxyimino group in Cefuroxime provides critical steric hindrance against β -lactamase enzymes, preventing the cleavage of the β -lactam ring. However, this biological resistance is exclusively conferred by the Z (syn) configuration . The E (anti) isomer is sterically unfavorable for binding to penicillin-binding proteins (PBPs) and is highly susceptible to enzymatic degradation.

During the synthesis of the side chain—specifically the methoximation of 2-oxo-2-(furan-2-yl)acetic acid—a thermodynamic mixture of Z and E isomers is invariably formed. The primary challenge in Cefuroxime synthesis is efficiently isolating the Z-isomer before coupling it to the cephalosporin core.

Cation Selection: Crystallization and Isomeric Resolution

The choice of cation (ammonium vs. sodium) dictates the success of the Z/E isomeric resolution:

  • The Ammonium Salt Advantage: Converting the crude Z/E acid mixture to its ammonium salt in an alcoholic solvent (e.g., ethanol) triggers a highly selective crystallization. The ammonium salt of the Z-isomer is highly crystalline and insoluble in ethanol, driving precipitation. Conversely, the E-isomer ammonium salt remains soluble. According to [2], utilizing the ammonium salt pathway effectively reduces the trans (E) isomer content to below 5%–8%, yielding a highly pure intermediate.

  • The Sodium Salt Limitation: The sodium salt is highly soluble in polar solvents and tends to form amorphous, hygroscopic solids. It does not undergo selective precipitation easily, meaning the resulting intermediate typically retains a much higher percentage of the inactive E-isomer (often 10–15%), requiring costly downstream chromatography.

Reactivity, Activation Dynamics, and Moisture Sensitivity

To couple the side chain to 7-ACA, it must first be activated, typically into an acid chloride using phosphorus pentachloride (PCl 5​ ) at sub-zero temperatures.

The hygroscopicity of the salt plays a vital role here. The crystalline ammonium salt is anhydrous. When reacted with PCl 5​ , it forms the highly reactive (Z)-2-(furan-2-yl)-2-(methoxyimino)ethanoyl chloride cleanly, with insoluble ammonium chloride (NH 4​ Cl) as a filterable byproduct.

Because the sodium salt is hygroscopic, it introduces trace moisture into the reaction matrix. This water reacts competitively with PCl 5​ and hydrolyzes the newly formed acid chloride back into the unreactive acid. As documented in the [1], moisture-induced failure during the acylation stage leaves unreacted 7-ACA in the mixture. This unreacted 7-ACA competitively reacts with available active esters to form Cefuroxime Impurity I (Impurity B) , severely degrading the final API quality.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of both salts during standard pilot-scale Cefuroxime synthesis workflows.

ParameterAmmonium Salt PathwaySodium Salt Pathway
Physical State Highly crystalline solidAmorphous, hygroscopic solid
Z-Isomer Selectivity > 98.0% (via selective precipitation)~ 85.0 - 90.0% (poor resolution)
Moisture Content (Karl Fischer) < 0.5%2.0 - 5.0%
Acid Chloride Conversion Yield > 95.0%80.0 - 85.0% (due to hydrolysis)
Downstream Cefuroxime API Purity > 99.0%~ 95.0% (High E-isomer & Impurity B)

Experimental Methodologies

The following self-validating protocols demonstrate the optimized use of the ammonium salt to ensure high Z-isomer purity and robust acylation.

Protocol A: Synthesis and Z-Isomer Resolution of the Ammonium Salt

Causality Focus: Utilizing differential solubility in ethanol to purge the E-isomer.

  • Oxidation & Methoximation: React 2-acetylfuran with sodium nitrite under metal salt catalysis at 90°C to yield 2-oxo-2-(furan-2-yl)acetic acid. Cool the mixture to 10°C, add methoxyamine hydrochloride (1.5 eq), and stir for 2 hours to form the Z/E oxime mixture.

  • Extraction: Adjust the aqueous phase to pH 0.5 using 10% HCl. Extract the (Z/E)-2-(furan-2-yl)-2-(methoxyimino)acetic acid into dichloromethane (DCM) (2 x 100 mL). Wash the organic layer with brine until neutral.

  • Selective Crystallization: Evaporate the DCM under reduced pressure and dissolve the crude residue in absolute ethanol. Slowly introduce anhydrous ammonia gas (or ethanolic ammonia) at 0–5°C until the solution reaches pH 7.0–7.5.

  • Isolation: The highly crystalline ammonium salt of the Z-isomer will selectively precipitate. Filter the solid under a vacuum, wash with cold ethanol to remove the soluble E-isomer, and dry at 40°C. (Expected Z-purity: >98%).

Protocol B: Activation and Acylation of 7-ACA (Schotten-Baumann Approach)

Causality Focus: Maintaining anhydrous conditions during activation and strict pH control during coupling to prevent β -lactam degradation.

  • Acid Chloride Formation: Suspend 39 g of the purified ammonium salt in 200 mL anhydrous DCM. Cool the reactor to -10°C. Slowly add 1.1 eq of PCl 5​ . Agitate for 90 minutes.

  • Byproduct Removal: Filter off the precipitated NH 4​ Cl byproduct under a dry nitrogen atmosphere. The filtrate contains the active acid chloride.

  • 7-ACA Dissolution: In a separate reactor, suspend 50 g of 7-ACA in 400 mL of water. Adjust to pH 7.5 using sodium bicarbonate to achieve complete dissolution. Cool to 0–5°C.

  • Coupling: Add the acid chloride DCM solution dropwise to the aqueous 7-ACA solution. Critical Step: Maintain the internal temperature below 5°C and the pH strictly at 7.5. Higher temperatures or stronger alkalis will hydrolyze the acetyl group of 7-ACA.

  • API Isolation: Stir for 2 hours. Separate the aqueous layer and adjust its pH to 3.0 using dilute HCl. The Cefuroxime acid will precipitate. Filter, wash with cold water and methanol, and dry under vacuum.

Synthesis Workflow Visualization

The following diagram maps the divergent chemical pathways, highlighting where the physical properties of the chosen salt impact the downstream cascade.

G A 2-Acetylfuran B 2-Oxo-2-(furan-2-yl)acetic acid A->B NaNO2 / Oxidation C (Z/E)-2-(Furan-2-yl)-2-(methoxyimino)acetic acid B->C Methoxyamine HCl D1 Ammonium Salt Pathway (Ethanolic NH3) C->D1 Selective Crystallization D2 Sodium Salt Pathway (Aqueous NaOH) C->D2 Direct Neutralization E1 Highly Crystalline >98% Z-Isomer Anhydrous D1->E1 E2 Amorphous / Hygroscopic ~85% Z-Isomer Trace Moisture D2->E2 F1 Acid Chloride Formation (PCl5) High Yield, Stable E1->F1 PCl5 / DCM (-10°C) F2 Acid Chloride Formation (PCl5) Partial Hydrolysis E2->F2 PCl5 / DCM (-10°C) G 7-ACA Acylation F1->G + 7-ACA (pH 7.5) F2->G + 7-ACA (pH 7.5) H1 Cefuroxime API (High Purity, Low Impurity B) G->H1 via Ammonium route H2 Cefuroxime API (Lower Yield, High E-Isomer) G->H2 via Sodium route

Divergent synthesis workflows of Cefuroxime comparing ammonium and sodium salt intermediates.

Conclusion

For the commercial and research-scale synthesis of Cefuroxime, the ammonium salt of (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is unequivocally superior to the sodium salt. Its ability to undergo crystallization-induced isomeric resolution eliminates the need for complex chromatography, while its anhydrous nature protects sensitive downstream activation steps from moisture-induced hydrolysis. Implementing the ammonium pathway directly correlates with higher yields, lower Impurity B formation, and a final API that meets stringent pharmacopeial standards [3].

References

  • Sharma, P. L., & Rao, B. V. (2015). Synthesis of potential impurity of cefuroxime acid. Journal of Chemical and Pharmaceutical Sciences.[Link]

  • Tan, P., Zhou, Y., & Tan, P. (2018). A kind of preparation method of SMIA (Patent CN107573305A).
Comparative

Analytical Differentiation of Z and E Isomers of 2-(Furan-2-yl)-2-(methoxyimino)acetate via LC-MS/MS

Introduction and Pharmacological Significance 2-(Furan-2-yl)-2-(methoxyimino)acetate—frequently utilized as its ammonium salt (SMIA)—is a pivotal intermediate in the synthesis of broad-spectrum cephalosporin antibiotics,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Significance

2-(Furan-2-yl)-2-(methoxyimino)acetate—frequently utilized as its ammonium salt (SMIA)—is a pivotal intermediate in the synthesis of broad-spectrum cephalosporin antibiotics, such as cefuroxime. The stereochemistry of the methoxyimino group strictly dictates the pharmacological efficacy of the final active pharmaceutical ingredient (API). The Z-isomer (syn-configuration) confers critical steric resistance against β-lactamase enzymes, whereas the E-isomer (anti-configuration) is biologically inactive and highly susceptible to enzymatic deactivation (1[1]). Consequently, rigorous analytical differentiation of these geometric isomers is a regulatory imperative in drug development.

Theoretical Framework: Causality in Mass Spectrometric Fragmentation

While Z and E isomers share identical molecular weights, their distinct spatial arrangements lead to divergent internal energies and fragmentation pathways during Collision-Induced Dissociation (CID). Mass spectrometry analysis provides characteristic fragmentation patterns that offer unambiguous structural confirmation (2[2]).

  • Z-Isomer (Syn): The methoxy group is oriented towards the furan ring. This spatial separation from the carboxylate moiety restricts concerted elimination reactions. Instead, the molecule favors the homolytic cleavage of the methoxy radical (-•OCH₃) or the loss of water (-H₂O).

  • E-Isomer (Anti): The methoxy oxygen is in close spatial proximity to the carboxylic acid proton. This orientation facilitates a sterically driven, concerted elimination of methanol (-CH₃OH) via a six-membered transition state—a phenomenon well-documented in the acid-promoted isomerization and fragmentation of oxime ethers (3[3]).

Experimental Workflow and Logical Relationships

Isomer_MS_Workflow cluster_results Isomer-Specific Fragmentation Prep 1. Sample Preparation (H2O/MeCN Matrix) LC 2. UHPLC Separation (C18, Gradient Elution) Prep->LC ESI 3. ESI+ Ionization (Precursor m/z 170) LC->ESI CID 4. Collision-Induced Dissociation (CID Energy: 15-25 eV) ESI->CID Z_Iso Z-Isomer (Syn) Dominant: m/z 139 (-OCH3) CID->Z_Iso Steric Isolation E_Iso E-Isomer (Anti) Dominant: m/z 138 (-CH3OH) CID->E_Iso Proximity Effect

Figure 1: LC-MS/MS workflow for the separation and fragmentation analysis of Z/E isomers.

Self-Validating Experimental Protocols

Sample Preparation
  • Step: Dissolve the ammonium salt in 50:50 (v/v) LC-MS grade Water:Acetonitrile to a final concentration of 10 µg/mL.

  • Causality: The highly polar ammonium salt requires an aqueous fraction for complete solvation and dissociation. The 50% acetonitrile acts as a desolvation aid during electrospray ionization (ESI) and matches the initial mobile phase conditions, preventing solvent-induced band broadening.

  • Self-Validation Check: Monitor the baseline noise of a blank 50:50 Water:Acetonitrile injection. A signal-to-noise ratio (S/N) < 3 at the target retention times validates that the diluent matrix is free of isobaric interferences.

UHPLC Separation Strategy
  • Step: Utilize a sub-2 µm C18 column (e.g., 100 x 2.1 mm, 1.7 µm) with a mobile phase gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Causality: Formic acid (pH ~2.7) ensures the complete protonation of the carboxylate group (pKa ~3.5). This suppresses secondary interactions with residual silanols on the C18 stationary phase, preventing peak tailing. The Z-isomer, possessing a more compact dipole alignment, interacts less with the hydrophobic stationary phase and elutes earlier than the more planar E-isomer.

  • Self-Validation Check: Inject a synthetic 50:50 Z/E mixture prior to the analytical run. The system is validated only if the chromatographic resolution (Rs) between the Z and E peaks is ≥ 2.0. This guarantees that any mixed MS/MS spectra are the result of true in-source fragmentation, not column co-elution.

ESI-MS/MS Optimization
  • Step: Operate the mass spectrometer in Positive ESI mode. Isolate the protonated free acid precursor [M+H]⁺ at m/z 170.045 and apply a collision energy (CE) ramp from 15 to 25 eV.

  • Causality: While the intact ammonium salt exhibits a molecular ion peak at m/z 186 (2[2]), in-source declustering predictably yields the stable protonated acid (m/z 170.045). Positive mode is optimal because the methoxyimino nitrogen readily accepts a proton. The CE ramp ensures sufficient energy to induce the proximity-driven McLafferty-type rearrangements without completely shattering the molecule into non-diagnostic low-mass fragments.

  • Self-Validation Check: Continuously monitor the survival yield of the precursor ion. The method is validated when the precursor ion intensity is maintained at 10-15% of the base peak, ensuring that primary fragmentation pathways are captured without over-fragmentation.

Quantitative Data Presentation

Isomer ConfigurationChromatographic RetentionPrecursor Ion [M+H]⁺Primary Product Ions (m/z)Relative AbundanceProposed Neutral LossStructural Causality
Z-Isomer (Syn) Early Eluting (~3.45 min)170.045139.0, 152.0100%, 45%-•OCH₃ (31 Da), -H₂O (18 Da)Steric isolation of methoxy group prevents concerted elimination.
E-Isomer (Anti) Late Eluting (~4.12 min)170.045138.0, 126.0100%, 60%-CH₃OH (32 Da), -CO₂ (44 Da)Proximity of methoxy oxygen to carboxylic proton drives 6-membered transition state.

References

  • Title: The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution Source: researchgate.net URL: [Link]

  • Title: Electrochemical Removal of Cephalosporin Antibiotic—Cefuroxime Axetil from Aquatic Media Using Boron-Doped Diamond Electrodes: Process Optimization, Degradation Studies and Transformation Products Characterization Source: nih.gov (PMC) URL: [Link]

Sources

Validation

Spectroscopic validation of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate reference standards

Title: Spectroscopic Validation of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate Reference Standards: A Comparative Performance Guide Introduction Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate (CAS: 97148-39-...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Validation of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate Reference Standards: A Comparative Performance Guide

Introduction

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate (CAS: 97148-39-5), widely known as SMIA ammonium salt, is a highly specialized chemical intermediate critical to the pharmaceutical synthesis of second-generation cephalosporin antibiotics, particularly Cefuroxime [1]. The defining step in Cefuroxime manufacturing is the acylation of 7-aminocephalosporanic acid (7-ACA) using activated SMIA.

From a mechanistic standpoint, the biological efficacy of Cefuroxime—specifically its ability to bind to and inhibit bacterial penicillin-binding proteins (PBPs)—is entirely dependent on the (Z)-configuration of the methoxyimino group [3]. Contamination with the (E)-isomer or other synthetic impurities alters the steric profile of the antibiotic, leading to diminished potency and severe regulatory batch rejections. Consequently, utilizing a rigorously validated Certified Reference Material (CRM) rather than unpurified working standards is non-negotiable for robust quality control.

This guide objectively compares the analytical performance of high-purity SMIA CRMs against alternative grades and provides a comprehensive, self-validating spectroscopic protocol for laboratory professionals.

Comparative Analysis: CRM vs. Working Standard vs. Crude Intermediate

When establishing analytical methods for Cefuroxime intermediates, laboratories must select the appropriate grade of SMIA. The table below summarizes the quantitative performance and reliability of a Certified Reference Material compared to an In-House Working Standard (WS) and a Crude Intermediate.

Table 1: Performance Comparison of SMIA Standard Grades

ParameterCertified Reference Material (CRM)In-House Working Standard (WS)Crude Intermediate
Chromatographic Purity (HPLC) ≥ 99.8%95.0% - 98.0%< 90.0%
Isomeric Purity (Z/E Ratio) > 99.9% (Z)-isomer~98% (Z), ~2% (E)Variable (Prone to isomerization)
Traceability Fully traceable to SI/USP/EPInternally qualified onlyNone
Moisture Content (KF) < 0.5%1.0% - 2.0%> 2.0%
Cost-Efficiency (Long-term) High (Prevents batch rejection)Moderate (Requires frequent requalification)Low (High risk of OOS results)

Causality Insight: The presence of moisture in lower-grade standards accelerates the hydrolysis of the methoxyimino group and promotes (Z)-to-(E) isomerization under ambient light and temperature[1]. CRMs are lyophilized and packaged under inert gas to prevent this degradation, ensuring a reliable baseline for all subsequent assays.

Visualizing the Synthesis and Validation Workflows

To understand why specific impurities arise, we must examine the synthetic pathway. SMIA is activated (often via oxalyl chloride) to form an acid chloride, which then acylates 7-ACA [1].

G A 7-ACA (7-Aminocephalosporanic acid) D Cefuroxime (Active Antibiotic) A->D Acylation B SMIA Ammonium Salt (Z-isomer) C Activated SMIA-Cl (via Oxalyl Chloride) B->C Activation (-20°C) C->D pH 7.5, 0-5°C

Synthetic pathway for Cefuroxime from 7-ACA and SMIA ammonium salt.

To guarantee the integrity of the SMIA standard before it is used to qualify production batches, a multi-modal spectroscopic workflow is employed.

G Start SMIA Batch (CAS: 97148-39-5) NMR 1H & 13C NMR (Z/E Isomer Ratio & Structure) Start->NMR IR FTIR Spectroscopy (Functional Group Fingerprint) Start->IR MS LC-MS (ESI-) (Molecular Weight Confirmation) Start->MS HPLC HPLC-UV (Chromatographic Purity >99.5%) Start->HPLC Decision Pass All Criteria? NMR->Decision IR->Decision MS->Decision HPLC->Decision CRM Certified Reference Material (Approved) Decision->CRM Yes Reject Working Standard / Reject (Failed) Decision->Reject No

Spectroscopic and chromatographic validation workflow for SMIA reference standards.

Spectroscopic Validation Protocols

As a Senior Application Scientist, I emphasize that an analytical protocol must be a self-validating system. This requires incorporating system suitability tests (SSTs) and internal controls at every step to rule out false positives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for differentiating the (Z) and (E) isomers of SMIA. The spatial proximity of the methoxy group to the furan ring in the (Z)-isomer causes a distinct anisotropic deshielding effect compared to the (E)-isomer.

  • Step 1: Sample Preparation : Dissolve 10 mg of the SMIA standard in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality Check: DMSO-d6 is chosen over CDCl3 because the ammonium salt is highly polar and completely insoluble in non-polar halogenated solvents.

  • Step 2: Internal Standard : Add 0.1% Tetramethylsilane (TMS) as a chemical shift reference (0.00 ppm) to self-validate the calibration of the instrument axis.

  • Step 3: Acquisition : Acquire 1H-NMR at 400 MHz (16 scans) and 13C-NMR at 100 MHz (256 scans).

  • Step 4: Data Interpretation : For the (Z)-isomer, the methoxy (-OCH3) protons typically appear as a sharp singlet around 3.90 ppm. If the (E)-isomer is present, a secondary minor singlet will appear shifted (typically around 4.05 ppm due to the altered steric environment). The furan ring protons will appear as distinct multiplets at ~6.6, ~6.9, and ~7.8 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a structural fingerprint, confirming the presence of the oxime, furan, and carboxylate functional groups [2].

  • Step 1: Background Scan : Collect a background spectrum of the empty ATR (Attenuated Total Reflectance) diamond crystal to self-validate the cleanliness of the optical path and eliminate atmospheric CO2/H2O interference.

  • Step 2: Sample Application : Place 2-3 mg of solid SMIA powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform contact.

  • Step 3: Acquisition : Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 co-added scans).

  • Step 4: Data Interpretation : Look for the broad N-H stretch of the ammonium ion (3100-2800 cm⁻¹), the strong asymmetric carboxylate stretch (C=O) at ~1600 cm⁻¹, and the characteristic C=N (oxime) stretch at ~1530 cm⁻¹. The furan ring C-O-C stretch appears around 1030 cm⁻¹.

Liquid Chromatography-Mass Spectrometry (LC-MS)

To confirm the exact molecular weight (M.W. 186.17 g/mol ) and detect trace co-eluting impurities, ESI-MS (Electrospray Ionization) in negative ion mode is utilized.

  • Step 1: Mobile Phase : Prepare a volatile buffer system (e.g., 10 mM Ammonium Acetate in Water : Acetonitrile).

    • Causality Check: Avoid non-volatile salts like phosphates, which suppress ionization, cause ion-source arcing, and permanently contaminate the MS source.

  • Step 2: Injection : Inject 2 µL of a 10 µg/mL SMIA solution.

  • Step 3: Acquisition : Run in ESI negative mode (ESI-). Under these conditions, the ammonium cation is lost, and the target mass is the anion [C7H6NO4]⁻.

  • Step 4: Data Interpretation : The base peak should be observed at m/z 168.03 (representing the[M-NH4]⁻ ion).

High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

HPLC is utilized to quantify the exact ratio of (Z) to (E) isomers and to ensure the overall chromatographic purity exceeds 99.5% [4].

  • Step 1: Column Selection : Use a high-efficiency C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Step 2: Mobile Phase : Isocratic elution using 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) and Methanol (80:20 v/v).

    • Causality Check: The acidic pH suppresses the ionization of the carboxylate group, ensuring sharp peak shapes and preventing peak tailing on the silica stationary phase.

  • Step 3: Detection : UV detection at 275 nm (the λmax​ for the conjugated furan-oxime system).

  • Step 4: System Suitability : Inject a resolution mixture containing both (Z) and (E) isomers. The resolution factor (Rs) between the two peaks must be 2.0 to validate the run's resolving power.

Conclusion

The spectroscopic validation of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is a multi-dimensional process requiring strict adherence to analytical principles. By utilizing a Certified Reference Material and employing self-validating NMR, FTIR, LC-MS, and HPLC protocols, laboratories can eliminate the risks associated with (E)-isomer contamination and ensure the successful, high-yield synthesis of Cefuroxime.

References

  • Benchchem. "A Comparative Guide to the Acylation of 7-Aminocephalosporanic Acid in Cefuroxime Synthesis: A Cost-Benefit Analysis." Benchchem Technical Support Center.
  • Smolecule. "Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate - Product Details & Spectroscopy." Smolecule.
  • Benchchem. "(2Z)-furan-2-yl(methoxyimino)ethanoic acid | 39684-61-2." Benchchem Technical Overview.
  • Google Patents. "CN109988183B - Environment-friendly preparation method of cefuroxime acid intermediate." Google Patents.
Comparative

A Comparative Guide to Catalytic Synthesis of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate: Benchmarking Yields

For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate, a critical side chain for the semi-syn...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate, a critical side chain for the semi-synthesis of second-generation cephalosporin antibiotics like Cefuroxime, is a molecule of significant industrial importance.[1][2] The stereochemistry of the (Z)-isomer is crucial for its biological activity.[3] This guide provides an in-depth comparison of different catalytic strategies for the synthesis of this vital intermediate, with a focus on reported yields and process efficiency. We will delve into the mechanistic underpinnings of these methods and provide detailed experimental protocols to support your research and development efforts.

Introduction to Synthetic Strategies

The synthesis of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate typically commences from 2-acetylfuran. The core of the synthesis involves the conversion of the acetyl group into the methoxyimino-acetate moiety. Catalysis plays a pivotal role in the initial oxidation step to form the key intermediate, 2-oxo-2-furan acetic acid. This guide will primarily focus on the comparison of different catalysts employed in this critical transformation.

Catalytic Approaches to 2-Oxo-2-Furan Acetic Acid: A Comparative Analysis

The conversion of 2-acetylfuran to 2-oxo-2-furan acetic acid is a crucial step where catalysis can significantly impact the overall yield and purity of the final product. Here, we compare the use of metal salts as catalysts for this oxidation.

Metal Salt-Catalyzed Oxidation

Several patents disclose the use of metal salts to catalyze the reaction between 2-acetylfuran and sodium nitrite to yield 2-oxo-2-furan acetic acid. These catalysts are believed to facilitate the initial oximation and subsequent rearrangement and hydrolysis steps.

A notable example is a method that employs metal salts such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or copper sulfate (CuSO₄) to achieve a high conversion of 2-acetylfuran.[4][5] This process is followed by methoxyimination and a subsequent UV-light-driven isomerization to selectively obtain the desired (Z)-isomer, culminating in the formation of the ammonium salt.[4][5]

Another industrial-scale optimization involves the use of zinc chloride (ZnCl₂) as a catalyst for the aldol condensation of furan with methyl chlorooxalate, which is a different synthetic route to a related intermediate.[4]

Below is a summary of the performance of different metal salt catalysts as reported in the literature for the synthesis of intermediates leading to the target molecule.

CatalystStarting MaterialKey IntermediateReported Yield (Intermediate)Overall Yield (Final Product)Key AdvantagesReference
Copper Sulfate (CuSO₄)2-Acetylfuran2-Oxo-2-furan acetic acid98.67% purity85%100% conversion of starting material, high (Z)-selectivity (97%) with UV isomerization.[5]
Zinc Chloride (ZnCl₂) / Ferric Chloride (FeCl₃)2-Acetylfuran2-Oxo-2-furan acetic acidNot specified85%High overall yield.[4]
Zinc Chloride (ZnCl₂)Furan and Methyl ChlorooxalateNot specifiedNot specified67%Scalable industrial process.[4]

It is important to note that these yields are reported in patents and may be subject to specific optimized conditions that may not be fully disclosed. A direct, side-by-side experimental comparison under identical conditions would provide a more definitive benchmark.

Experimental Workflow and Protocols

To provide a practical context, we present a detailed experimental workflow and protocols derived from the available literature.

General Synthetic Workflow

The synthesis of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate can be visualized as a multi-step process.

A 2-Acetylfuran B Metal Salt-Catalyzed Oxidation (e.g., CuSO₄, NaNO₂) A->B C 2-Oxo-2-furan acetic acid B->C D Methoxyimination (Methoxyamine) C->D E (E/Z)-2-(furan-2-yl)-2- (methoxyimino)acetic acid D->E F UV Isomerization E->F G (Z)-2-(furan-2-yl)-2- (methoxyimino)acetic acid F->G H Ammonium Salt Formation (Ammonia) G->H I Ammonium (Z)-2-(furan-2-yl)-2- (methoxyimino)acetate H->I

Sources

Validation

A Comparative Guide to Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate Derivatives in Modern Drug Discovery

This guide provides an in-depth comparative analysis of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate and its structural derivatives. Designed for researchers and drug development professionals, this document eluci...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate and its structural derivatives. Designed for researchers and drug development professionals, this document elucidates the nuanced differences in their synthesis, mechanism of action, and biological efficacy, supported by relevant experimental frameworks. Our focus is to deliver field-proven insights and explain the causality behind experimental choices, ensuring a foundation of scientific integrity and trustworthiness.

Introduction: The Central Role of a Unique Scaffold

The furan ring, a five-membered aromatic heterocycle, is a foundational scaffold in numerous pharmacologically active compounds.[1][2] Its derivatives are noted for a vast array of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[3][4][5] Within this chemical family, Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate stands out as a critical pharmaceutical intermediate.[6][7]

Its primary significance lies in its role as a key side-chain precursor for the synthesis of second-generation cephalosporin antibiotics, most notably Cefuroxime.[6][8][9] The molecule's efficacy is intrinsically linked to two specific structural features:

  • The (Z)-Methoxyimino Group: The stereochemistry of this group is paramount. The (Z)-isomer exhibits significantly greater antibacterial potency compared to its (E)-isomer counterpart. This specific spatial arrangement is crucial for effective binding to Penicillin-Binding Proteins (PBPs) in the bacterial cell wall, which disrupts cell wall synthesis and leads to bacterial cell death.[10]

  • The Furan Ring: This ring system acts as a bioisostere for the phenyl ring but offers a different hydrophilic-lipophilic balance, influencing the molecule's pharmacokinetic and pharmacodynamic properties.[1]

The ammonium salt formulation of this compound is also a deliberate choice, enhancing its water solubility, which is advantageous for pharmaceutical synthesis and formulation processes.[8] This guide will compare this core molecule with key derivatives to illuminate the structure-activity relationships that drive their application in drug discovery.

Comparative Efficacy: A Tale of Three Modifications

The therapeutic potential of the core (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate scaffold can be dramatically altered by strategic chemical modifications. We will explore three key comparisons: the impact of replacing the furan ring, the critical role of isomerism, and the effect of the counter-ion.

Heterocyclic Ring Substitution: Furan vs. Thiazole

A pivotal comparison is with the thiazole-containing analogue, Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate. This derivative serves as a cornerstone for third-generation cephalosporins like Ceftriaxone.[8] The substitution of the furan ring with an aminothiazole ring introduces significant changes in biological activity.

  • Mechanism & Efficacy: The aminothiazole substituent enhances the molecule's resistance to enzymatic degradation by β-lactamases, a common bacterial resistance mechanism.[8] This results in a broader spectrum of antibacterial activity, particularly against resistant Gram-negative bacteria, a significant advantage over the narrower-spectrum activity of furan-based second-generation cephalosporins.[8]

  • Synthesis: The synthesis of thiazole derivatives is generally more complex and involves more steps than that of the furan-based parent compound.[8] However, this complexity is justified by the enhanced clinical efficacy of the resulting antibiotics.

The Decisive Role of Stereochemistry: (Z)-Isomer vs. (E)-Isomer

The geometric configuration of the methoxyimino group is not a trivial detail; it is a critical determinant of antibacterial efficacy.

  • Efficacy: The (Z)-isomer is the biologically active form. Its spatial orientation is essential for high-affinity binding to the active site of bacterial Penicillin-Binding Proteins (PBPs).[10]

  • Structural Basis of Activity: The (E)-isomer, due to its different 3D structure, does not fit correctly into the PBP active site, resulting in significantly lower binding affinity and a near-complete loss of antibacterial activity. Therefore, controlling the stereochemistry during synthesis to selectively produce the (Z)-isomer is a primary concern in manufacturing.[10]

The Influence of the Counter-Ion: Ammonium Salt vs. Esters

The choice of the counter-ion or the presence of an ester group affects the physicochemical properties of the molecule, which in turn impacts its utility in synthesis and formulation.

  • Solubility & Formulation: The ammonium salt form of (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate significantly improves its water solubility compared to its ester derivatives (e.g., methyl or ethyl esters).[8] This is a crucial advantage in pharmaceutical manufacturing, simplifying reaction conditions and handling.

  • Reactivity: Ester derivatives are often used in subsequent synthetic steps where the carboxylic acid needs to be protected or activated for amide bond formation. The choice between the salt and an ester is therefore a strategic one based on the specific requirements of the synthetic pathway.

Below is a table summarizing the key comparative data.

FeatureAmmonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetateEthyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate(E)-Isomer of Furan Derivative
Core Heterocycle FuranAminothiazoleFuran
Primary Application 2nd-Gen Cephalosporins (e.g., Cefuroxime)[6][8]3rd-Gen Cephalosporins (e.g., Ceftriaxone)[8]Inactive Isomer / Impurity[10]
Antibacterial Spectrum Narrower, primarily against respiratory pathogens[8]Broader, enhanced activity against resistant bacteria[8]Negligible Activity[10]
Key Advantage High-yield synthesis, established intermediate[8]Enhanced stability against β-lactamases[8]N/A
Synthesis Complexity ModerateHigh[8]Often an undesired byproduct[10]
Solubility (Form) High (Ammonium Salt)[8]Lower (Ethyl Ester)N/A

Synthesis & Experimental Protocols

The successful application of these derivatives hinges on efficient synthesis and rigorous evaluation. This section details a state-of-the-art synthesis protocol and a foundational assay for efficacy testing.

Optimized Synthesis of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate

While several synthetic routes exist, a patented method stands out for its high yield and exceptional stereoselectivity.[9] This approach ensures the preferential formation of the biologically active (Z)-isomer.

Workflow Diagram: High-Selectivity Synthesis

A Start: 2-Acetylfuran B Step 1: Oxo-Acid Formation Reagents: Metal Salt (e.g., ZnCl₂), Mixed Acid, NaNO₂ Temp: 25-80°C A->B C Intermediate: 2-Oxo-2-furan Acetic Acid Purity: ~98.67% B->C D Step 2: Methoxyimination & Isomerization Reagents: Methoxyammonium Salt Condition: 365 nm UV Irradiation C->D E Intermediate: (Z)-rich Methoxyimino Acid Cis-Selectivity: >97% D->E F Step 3: Ammination Reagent: Ammonia Gas pH: Adjust to 8 E->F G Final Product: Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate Overall Yield: ~85% F->G

Caption: High-selectivity synthesis workflow.[8][9]

Detailed Protocol:

  • Synthesis of 2-Oxo-2-Furan Acetic Acid: A mixture of 2-acetylfuran, water, and a metal salt catalyst (e.g., ZnCl₂) is treated with a mixed acid (e.g., HCl/H₂SO₄). An aqueous solution of sodium nitrite is added, and the reaction is maintained at 25–80°C for 3–8 hours. The pH is then adjusted to 1–3 to yield the 2-oxo-2-furan acetic acid intermediate with high purity.[8][9]

  • Methoxyimination and Photo-isomerization: The intermediate from Step 1 is reacted with a methoxyammonium salt. The crucial step for ensuring high (Z)-selectivity is the simultaneous irradiation of the reaction mixture with 365 nm UV light. This promotes the photo-isomerization of any formed (E)-isomer into the desired (Z)-form, achieving over 97% cis-selectivity.[8][9]

  • Ammoniation: Ammonia gas is introduced into the solution containing the (Z)-rich intermediate. The pH is adjusted to 8, and the mixture is stirred at 0°C. The final ammonium salt product precipitates and is collected via filtration.[9]

Causality: The use of UV irradiation is a key innovation. It actively converts the undesired (E)-isomer to the active (Z)-isomer, dramatically increasing the process's efficiency and purity, which is critical for pharmaceutical applications.[8][9]

Protocol: In Vitro Efficacy Assessment via Minimum Inhibitory Concentration (MIC) Assay

To compare the antibacterial efficacy of different derivatives, the MIC assay is the gold standard. It determines the lowest concentration of a compound that inhibits the visible growth of a target bacterium.

Workflow Diagram: MIC Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial two-fold dilutions of test compounds in a 96-well plate. C Inoculate each well with the bacterial suspension. A->C B Prepare standardized bacterial inoculum (e.g., 5x10^5 CFU/mL). B->C D Include Positive Control (bacteria, no compound) and Negative Control (broth only). E Incubate plate at 37°C for 18-24 hours. D->E F Visually or spectrophotometrically assess bacterial growth (turbidity). E->F G Determine MIC: Lowest concentration with no visible growth. F->G

Caption: Standard workflow for an MIC assay.

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, prepare a two-fold serial dilution of each derivative (e.g., from 128 µg/mL down to 0.25 µg/mL) in a suitable bacterial growth medium like Mueller-Hinton Broth.

  • Inoculation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL. Add this inoculum to each well containing the test compounds.

  • Controls (Self-Validation):

    • Positive Control: Include wells with only the bacterial inoculum and broth (no compound) to ensure the bacteria are viable and growing.

    • Negative Control: Include wells with only sterile broth to check for contamination.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Following incubation, determine the MIC value. This is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. The results allow for a direct quantitative comparison of the potency of each derivative.

Structure-Activity Relationship (SAR) and Future Perspectives

The comparative data reveals clear SAR principles that guide further drug discovery efforts in this chemical class.

Diagram: Key Structure-Activity Relationships

cluster_mods Structural Modifications cluster_outcomes Resulting Impact Core Core Scaffold Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate Mod1 Change Ring Furan → Thiazole Core->Mod1 Mod2 Change Isomer (Z) → (E) Core->Mod2 Mod3 Change Formulation Salt → Ester Core->Mod3 Out1 Broadens antibacterial spectrum Increases β-lactamase stability Mod1->Out1 Out2 Drastic loss of antibacterial activity Mod2->Out2 Out3 Alters solubility and synthetic utility Mod3->Out3

Caption: Key structure-activity relationships.

The evidence strongly indicates that while the furan-based scaffold is a highly effective and synthetically accessible starting point, strategic modifications, particularly the introduction of an aminothiazole ring, can overcome key clinical challenges like bacterial resistance. Future research will likely focus on creating novel hybrid molecules that combine the furan-methoxyimino core with other pharmacophores to develop compounds with tailored activities, potentially extending beyond antibacterial applications into anti-inflammatory or antitumor agents.[2][3] The continued exploration of green chemistry and biocatalytic synthesis routes will also be crucial for making the production of these vital pharmaceutical intermediates more sustainable and cost-effective.[11]

References

  • CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity - Google Patents.
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. Available from: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available from: [Link]

  • Synthesis and biological activities of furan derivatives - ResearchGate. Available from: [Link]

  • Product Name : (Z)-2-Methoxyimino-2-furanacetic Acid Ammonium Salt - Pharmaffiliates. Available from: [Link]

  • CN102070572A - Method for recovering and preparing furanone acid from syn-2-methoxyimino-2-(2-furayl)-acetic acid-ammonia salt waste residue - Google Patents.
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. MDPI. Available from: [Link]

  • A Review on Biological and Medicinal Significance of Furan. Al-Qadisiyah Journal of Medical and Applied Sciences. Available from: [Link]

  • Preparing method of 2-methoxy imino group 2-furan ammonium acetate - Google Patents.
  • Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme - Green Chemistry (RSC Publishing). Available from: [Link]

  • 1 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • A Review on Biological and Medicinal Significance of Furan - ResearchGate. Available from: [Link]

  • Role of the Formulation in the Efficacy and Dissipation of Agricultural Insecticides. MDPI. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate: Personal Protective Equipment and Operational Protocols

For the modern researcher, ensuring laboratory safety is not merely a procedural checklist but a foundational principle of scientific integrity. This guide provides a comprehensive operational plan for handling Ammonium...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, ensuring laboratory safety is not merely a procedural checklist but a foundational principle of scientific integrity. This guide provides a comprehensive operational plan for handling Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate, a key intermediate in the synthesis of cephalosporin antibiotics.[1][2][3] As a pharmaceutical-related compound with incompletely characterized toxicological properties, a cautious and well-documented approach to handling is paramount.[4][5] This document moves beyond simple instructions to explain the causality behind each safety recommendation, empowering you to work with confidence and precision.

Hazard Assessment: Understanding the Compound

Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate is a crystalline powder.[2] While some safety data sheets (SDS) do not classify it as a hazardous substance under OSHA or GHS standards, others indicate potential for respiratory irritation.[5][6] A crucial takeaway from the available literature is the lack of comprehensive toxicological data.[4][5] This necessitates treating the compound with a higher degree of caution, assuming potential for uncharacterized hazards.

Key Considerations:

  • Unknown Potency: The compound is described as a "pharmaceutical related compound of unknown potency," which underscores the need for stringent exposure controls.[4]

  • Dust Formation: As a solid, it can form dust, which poses an inhalation risk.[4][5][6][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is your primary defense against accidental exposure. The following table outlines the minimum required PPE, with explanations rooted in the compound's properties.

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)Prevents airborne particles and accidental splashes from contacting the eyes.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents direct skin contact. Gloves must be inspected for integrity before each use and disposed of after handling the compound.[4][5]
Body Protection Fire/flame resistant and impervious lab coat or clothingProtects against contamination of personal clothing and skin in case of spills.[4]
Respiratory Protection NIOSH-approved P95 or P1 particle respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[5]
Operational Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow is designed to minimize exposure and prevent contamination.

  • Designated Work Area: All handling of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4]

  • Pre-use Inspection: Before starting, ensure all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.

  • Gather Materials: Have all necessary equipment and reagents for your experiment readily at hand to minimize movement and potential for accidents.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust generated.

  • Avoid Dust Creation: Handle the compound gently to minimize the formation of airborne dust.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental release.[4]

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill and if you can safely manage it with the available resources.

  • Don Appropriate PPE: If not already wearing it, put on all necessary protective equipment, including respiratory protection.

  • Contain and Clean: Gently sweep up the spilled solid material and place it into a suitable, labeled container for disposal. Avoid dry sweeping, which can generate dust.[8]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste.

  • Segregation: All waste contaminated with Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate, including empty containers, used gloves, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.

  • Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service.[5] Some sources suggest that the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4][5]

Emergency First-Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately seek medical attention.[4][5]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][5]
Visualizing the Workflow

The following diagram illustrates the key decision points and safety protocols in the handling of Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate.

G start Start: Receive Compound prep Preparation: - Designate Fume Hood - Inspect PPE - Locate Safety Equipment start->prep don_ppe Don Full PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) prep->don_ppe handle Handle Compound in Fume Hood: - Weigh and Transfer - Avoid Dust don_ppe->handle spill Spill Occurs? handle->spill spill_protocol Spill Protocol: - Evacuate & Secure - Don PPE - Contain & Clean - Dispose as Waste spill->spill_protocol Yes complete Procedure Complete spill->complete No spill_protocol->handle dispose Dispose of Waste: - Segregate Contaminated Items - Use Licensed Disposal Service complete->dispose end End dispose->end

Caption: Workflow for Handling Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate.

References

  • MATERIAL SAFETY DATA SHEETS (Z)-2-METHOXYIMINO-2-FURANACETIC ACID AMMONIUM SALT.
  • Ammonium Methoxyiminofuranyl Acetate (25 mg) ((Z)-2-(Furan-2-yl) - USP Store.
  • MSDS - (Z)-2-Methoxyimino-2-Furanacetic Acid Ammonium Salt.
  • MSDS of (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt. Capot Chemical.
  • SAFETY D
  • Ammonium Acetate Safety D
  • Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity.
  • SAFETY D
  • Ammonium Acet
  • SAFETY D
  • Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)
  • Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)
  • (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt, CAS No. 97148-39-5. iChemical.
  • What is (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt? - FAQ. Guidechem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate
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Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate
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